Imagabalin - 610300-07-7

Imagabalin

Catalog Number: EVT-270517
CAS Number: 610300-07-7
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imagabalin has been investigated in Generalized Anxiety Disorder.

(3S,5R)-ethyl 3-amino-5-methyloctanoate

Compound Description: (3S,5R)-ethyl 3-amino-5-methyloctanoate is a key intermediate in the synthesis of Imagabalin. []

Relevance: This compound is a direct precursor to Imagabalin and shares a very similar structure. The only difference is the presence of an ethyl ester group in (3S,5R)-ethyl 3-amino-5-methyloctanoate, which is hydrolyzed to the carboxylic acid in Imagabalin. []

(R)-ethyl 5-methyl 3-oxooctanoate

Compound Description: (R)-ethyl 5-methyl 3-oxooctanoate serves as the substrate for the enzymatic transamination reaction catalyzed by Vibrio fluvialis aminotransferase (Vfat) in the synthesis of (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate of Imagabalin. []

Relevance: This β-ketoester is structurally analogous to the corresponding portion of (3S,5R)-ethyl 3-amino-5-methyloctanoate and undergoes transamination to introduce the amino group present in Imagabalin. []

Z:E-enamides 7

Compound Description: Z:E-enamides 7 represent a mixture of geometric isomers that serve as crucial intermediates in the multikilogram synthesis of Imagabalin hydrochloride. [] While the specific structure of these enamides is not provided in the abstract, they are derived from a two-step telescoped process and are subsequently used in the asymmetric hydrogenation step. []

Relevance: These enamides are directly used in the synthesis of Imagabalin and likely contain the core structure of the final compound. The asymmetric hydrogenation of these intermediates is a key step in setting the stereochemistry of the (3S)-stereocenter found in Imagabalin. []

Rhodium-trichickenfootphos catalyst 8

Compound Description: This compound is a chiral catalyst used in the asymmetric hydrogenation of Z:E-enamides 7 to produce the desired (3S)-stereoisomer of the Imagabalin precursor. []

Relevance: While not structurally related to Imagabalin, this catalyst is essential for its synthesis, as it controls the crucial stereochemical outcome of a key step. []

3-Methylpentanoic acid

Compound Description: This compound is a structural analog of (R)-3-methylhexanoic acid and has been used to study the mechanism of the reaction with Meldrum's acid, a reaction relevant to the synthesis of Imagabalin. []

Relevance: Though not directly used in the synthesis of Imagabalin, the study of its reaction with Meldrum's acid provides insight into the mechanism of analogous reactions employed in the synthesis of Imagabalin using (R)-3-methylhexanoic acid as a starting material. []

3-Methylpentanoic anhydride

Compound Description: This compound is a dimer anhydride identified as a productive intermediate in the reaction of 3-methylpentanoic acid with Meldrum's acid. []

Relevance: While not directly observed in the synthesis of Imagabalin, the identification of this intermediate in the analogous reaction with 3-methylpentanoic acid provides mechanistic insight into the likely intermediates involved in the synthesis of Imagabalin. []

3-Methylpentanoyl chloride

Compound Description: This compound is an acyl chloride identified as a potential intermediate in the reaction of 3-methylpentanoic acid with Meldrum's acid. []

Relevance: Although not directly observed in the synthesis of Imagabalin, its presence in the analogous reaction with 3-methylpentanoic acid suggests that a similar acyl chloride intermediate might be involved in the synthesis of Imagabalin. []

(R)-3-methylhexanoic acid

Compound Description: (R)-3-methylhexanoic acid is used as a starting material in an efficient two-step synthesis of Imagabalin hydrochloride. []

Relevance: This carboxylic acid provides the main carbon framework for Imagabalin. The stereochemistry of the R-enantiomer is carried through the synthesis to the final product. []

Overview

Imagabalin is a synthetic compound that acts as a ligand for the alpha-2-delta subunit of voltage-dependent calcium channels, with a preference for the alpha-2-delta-1 subunit over alpha-2-delta-2. This selectivity suggests potential therapeutic applications in the management of neurological conditions, particularly generalized anxiety disorder. Although its development was halted, imagabalin has been explored for its anxiolytic and analgesic properties, highlighting its significance in pharmacological research .

Source and Classification

Imagabalin is classified under the category of calcium channel modulators and is structurally related to gabapentin, another compound known for its effects on neurotransmission. The compound's chemical identifier is 610300-00-0, and it is often referred to in research contexts as imagabalin hydrochloride .

Synthesis Analysis

Imagabalin can be synthesized through various methods, primarily focusing on enzymatic and chemical processes. One notable approach involves a two-step synthesis starting from R-3-methylhexanoic acid. The initial step typically involves the formation of an intermediate compound through transamination reactions using engineered enzymes such as Vibrio fluvialis aminotransferase. This method has shown promise due to its efficiency and potential cost-effectiveness compared to traditional chemical synthesis routes .

Methods and Technical Details

Molecular Structure Analysis

The molecular structure of imagabalin hydrochloride is characterized by its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular formula is C₁₃H₂₅ClN₂O₂, with a molecular weight of approximately 209.71 g/mol. This structure allows imagabalin to interact selectively with calcium channels, influencing neurotransmitter release in the central nervous system .

Structural Data

  • Molecular Weight: 209.71 g/mol
  • CAS Number: 610300-00-0
  • Chemical Formula: C₁₃H₂₅ClN₂O₂
Chemical Reactions Analysis

Imagabalin undergoes several types of chemical reactions:

Mechanism of Action

Imagabalin exerts its pharmacological effects primarily through binding to the alpha-2-delta subunit of voltage-dependent calcium channels. This interaction inhibits calcium influx into neurons, leading to reduced neurotransmitter release and modulation of excitatory neurotransmission. This mechanism underlies its potential therapeutic effects in conditions like anxiety disorders and neuropathic pain .

Process and Data

The binding affinity of imagabalin to the alpha-2-delta subunit has been studied extensively, providing insights into its selectivity and efficacy compared to other compounds in the same class.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Imagabalin hydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents, which facilitates its use in various formulations.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures.
  • pH Sensitivity: Its solubility can vary significantly with changes in pH, impacting its formulation in pharmaceutical applications .
Applications

Imagabalin has been investigated for various scientific uses:

  1. Pharmacological Research: It serves as a model compound for studying ligand interactions with voltage-dependent calcium channels.
  2. Neurological Studies: Research has focused on its potential benefits in treating anxiety disorders and neuropathic pain due to its mechanism of action.
  3. Industrial Applications: The scalable synthesis methods developed for imagabalin make it a candidate for further exploration in drug development processes .
Introduction to Imagabalin in Contemporary Pharmacological Research

Historical Development and Pharmacological Classification of Imagabalin

Imagabalin (PD-0332334) emerged from Pfizer's research pipeline in the mid-2000s as a structural analog of pregabalin, designed to improve subunit selectivity among voltage-gated calcium channel (VGCC) auxiliary proteins [4]. Its molecular design retained the 3-aminomethyl-5-methyl backbone characteristic of gabapentinoids but incorporated unique stereochemical modifications—specifically the (3S,5R) configuration—aimed at enhancing binding specificity for the α2δ-1 subunit [4] [9]. This strategic modification positioned imagabalin within the pharmacological class of alpha2-delta ligands, which modulate presynaptic calcium currents to reduce excitatory neurotransmitter release [2].

Preclinical characterization revealed imagabalin's high binding affinity (Ki < 100 nM) for α2δ-1, with approximately 6-fold selectivity over α2δ-2 subunits in radioligand displacement assays [4] [9]. This contrasted with pregabalin's relatively balanced affinity across α2δ subtypes. Mechanistically, imagabalin shared the characteristic calcium channel modulation of its predecessors: binding to α2δ subunits reduced the trafficking of VGCCs to neuronal membranes and decreased calcium influx at presynaptic terminals, thereby attenuating glutamate, noradrenaline, and substance P release [2] [7]. Unlike GABA mimetics, imagabalin demonstrated no direct activity at GABA receptors, confirming its classification as a selective VGCC modulator rather than a GABA analogue [7].

Table 2: Subunit Selectivity Profile of Alpha2-Delta Ligands

Compoundα2δ-1 Affinity (Ki)α2δ-2 Affinity (Ki)Selectivity Ratio (δ1:δ2)
ImagabalinHigh (<100 nM)Moderate~6:1
PregabalinHighHigh~1:1
GabapentinModerateModerate~1:1
MirogabalinVery HighHigh~26:1

Therapeutic Potential and Neuropharmacological Relevance

Imagabalin's development prioritized generalized anxiety disorder (GAD), with Phase II trials demonstrating significant reductions in Hamilton Anxiety Rating Scale scores versus placebo [4]. Its anxiolytic efficacy was mechanistically linked to reduced glutamatergic signaling in the amygdala and insula—regions implicated in emotional processing—where α2δ-1 subunits are abundantly expressed [9]. Electrophysiological studies suggested imagabalin dampened synaptic hyperexcitability in limbic circuits more effectively than early-generation gabapentinoids due to its subunit preference [9].

Beyond anxiety, preclinical evidence hinted at broader therapeutic applications:

  • Chronic Pain: In rat models of neuropathic pain, imagabalin suppressed injury-induced spinal sensitization and allodynia by inhibiting excitatory neurotransmitter release in dorsal horn synapses, with efficacy comparable to pregabalin at equivalent doses [9].
  • Sleep Architecture: Like pregabalin, imagabalin enhanced slow-wave sleep duration in EEG studies, potentially through modulation of noradrenergic "REM-off" neurons in the locus coeruleus [9].
  • Fibromyalgia: Based on its structural similarity to pregabalin (approved for fibromyalgia), researchers hypothesized efficacy via central sensitization blockade, though no dedicated trials were completed [1] [7].

The compound's translational promise was underscored by its pharmacokinetic profile: high oral bioavailability, linear dose-exposure relationships, and minimal metabolism via non-CYP pathways—properties shared with clinically successful gabapentinoids [4].

Research Gaps and Unresolved Mechanistic Questions

Despite extensive preclinical investigation, imagabalin's discontinuation during Phase III trials for GAD left fundamental questions unresolved:

Mechanistic Specificity Gaps

The functional implications of α2δ-1 selectivity remained incompletely characterized. While transgenic studies confirmed α2δ-1 knockout abolished pregabalin's analgesic effects, imagabalin's preferential binding raised unanswered questions:

"Does selective α2δ-1 engagement yield clinically meaningful advantages in efficacy or tolerability compared to pan-α2δ ligands?" [9]

No studies elucidated whether imagabalin's subunit preference translated to differential effects on calcium channel isoforms (e.g., Cav2.1 vs. Cav2.2) or region-specific neurotransmitter modulation [2] [9].

Neurocircuitry Mapping Deficits

Although α2δ subunits are ubiquitously expressed, their density varies across neural circuits. Critical knowledge gaps persisted regarding imagabalin's site-specific actions:

  • Does α2δ-1 selectivity preferentially modulate affective pain processing (insula, amygdala) over sensory-discriminative pathways (thalamocortical)?
  • How does subunit distribution in descending pain modulatory systems (e.g., rostroventromedial medulla) influence drug effects? [5] [9]

Advanced neuroimaging (fMRI, PET) could have addressed these questions but was never systematically applied during clinical development.

Translational and Phenotyping Challenges

Table 3: Critical Unresolved Research Questions for Imagabalin

Research DomainKey Knowledge GapsPotential Resolution Strategies
Target EngagementIn vivo occupancy rates at therapeutic dosesPET tracer development (e.g., [11C]-imagabalin)
Pain PhenotypingEfficacy in nociplastic vs. neuropathic painQuantitative sensory testing in trial populations
Circuit MechanismsPathway-specific effects on neurotransmitter releaseOptogenetic-facilitated microdialysis in models

The most consequential gap involved patient stratification. Emerging precision pain medicine frameworks suggest α2δ ligands exhibit variable efficacy across pain phenotypes (e.g., peripheral vs. central sensitization) [5] [8]. Imagabalin's development did not incorporate:

  • Biomarkers for α2δ-1 expression levels
  • Functional assays of calcium channel function
  • Pain mechanism–based subgrouping in trial designs [5] [8]

Consequently, even if pivotal trials succeeded, identifying optimal responders would remain challenging. These gaps mirror broader mechanistic uncertainties in voltage-gated calcium channel pharmacology that persist a decade after imagabalin's discontinuation. Future α2δ ligand development would benefit from: 1) conditional knockout models clarifying subunit-specific functions, 2) high-resolution cryo-EM studies of drug-channel interactions, and 3) patient-derived neuronal cultures for phenotypic screening [5] [9].

Note: Compound names for reference table: Imagabalin, Pregabalin, Gabapentin, Mirogabalin.

Properties

CAS Number

610300-07-7

Product Name

Imagabalin

IUPAC Name

(3S,5R)-3-amino-5-methyloctanoic acid

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C9H19NO2/c1-3-4-7(2)5-8(10)6-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

JXEHXYFSIOYTAH-SFYZADRCSA-N

SMILES

CCCC(C)CC(CC(=O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

PD 0332334; PD0332334; PD-0332334; PD 332334; PD332334; PD-332334; PF-00195889; PF 00195889; PF00195889; PF-195889; PF 195889; PF195889; Imagabalin.

Canonical SMILES

CCCC(C)CC(CC(=O)O)N

Isomeric SMILES

CCC[C@@H](C)C[C@@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.